molecular formula C23H17NO6 B13780965 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- CAS No. 67036-85-5

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-

Cat. No.: B13780965
CAS No.: 67036-85-5
M. Wt: 403.4 g/mol
InChI Key: QKSHXKRSGMVHSN-UHFFFAOYSA-N
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Description

1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely recognized for its applications in dyes and pigments. The presence of amino, hydroxy, and phenoxy groups in its structure contributes to its versatility and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE typically involves the reaction of 1-amino-2-halogen-4-hydroxy-anthraquinone with a hydroxyaryl compound containing a COR group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial processes .

Scientific Research Applications

1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects. The phenoxy group contributes to its stability and reactivity in different environments .

Comparison with Similar Compounds

Properties

CAS No.

67036-85-5

Molecular Formula

C23H17NO6

Molecular Weight

403.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]anthracene-9,10-dione

InChI

InChI=1S/C23H17NO6/c1-12(25)11-29-13-6-8-14(9-7-13)30-18-10-17(26)19-20(21(18)24)23(28)16-5-3-2-4-15(16)22(19)27/h2-10,26H,11,24H2,1H3

InChI Key

QKSHXKRSGMVHSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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